molecular formula C14H21N3O2 B11810294 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid

Katalognummer: B11810294
Molekulargewicht: 263.34 g/mol
InChI-Schlüssel: SEAZQEFNHFRPLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of a piperazine ring substituted with an isopropyl group and a methyl group attached to the nicotinic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with isopropylamine under controlled conditions.

    Attachment of the Piperazine Ring to the Nicotinic Acid Core: The piperazine ring is then attached to the nicotinic acid core through a nucleophilic substitution reaction. This step often requires the use of a suitable base and a solvent such as ethanol or methanol.

    Methylation: The final step involves the methylation of the nicotinic acid core to introduce the methyl group at the desired position. This can be achieved using methyl iodide or dimethyl sulfate as the methylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Wirkmechanismus

The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid is unique due to its specific structural features, such as the presence of both the isopropyl-substituted piperazine ring and the methyl group on the nicotinic acid core. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Eigenschaften

Molekularformel

C14H21N3O2

Molekulargewicht

263.34 g/mol

IUPAC-Name

4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H21N3O2/c1-10(2)16-4-6-17(7-5-16)13-8-11(3)12(9-15-13)14(18)19/h8-10H,4-7H2,1-3H3,(H,18,19)

InChI-Schlüssel

SEAZQEFNHFRPLG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.